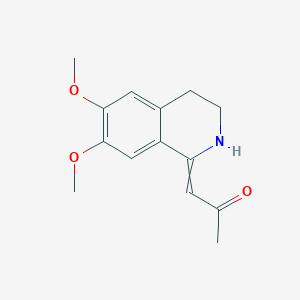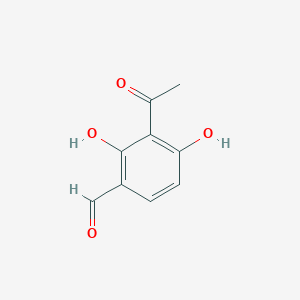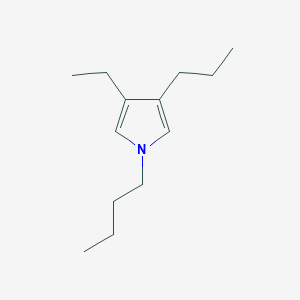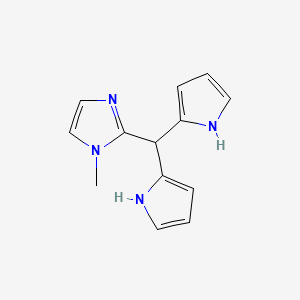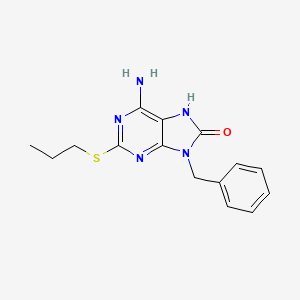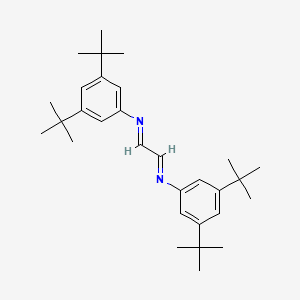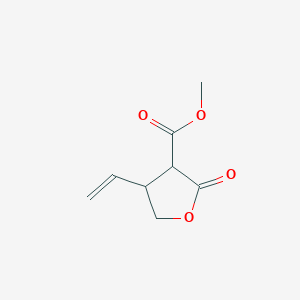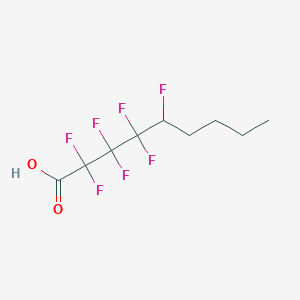![molecular formula C14H14S2Se2 B14237266 1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene CAS No. 593247-98-4](/img/structure/B14237266.png)
1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene is an organic compound that features both sulfur and selenium atoms within its structureThe molecular formula of this compound is C14H14S2Se2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene typically involves the reaction of benzyl selenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H5CH2SeH+S2Cl2→C6H5CH2Se-S-S-SeCH2C6H5+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide and selenoxide derivatives.
Reduction: Reduction reactions can break the disulfide and selenide bonds, leading to the formation of thiol and selenol compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Disulfide and selenoxide derivatives.
Reduction: Thiol and selenol compounds.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include various enzymes and proteins involved in redox regulation. The compound can modulate the activity of these targets, leading to changes in cellular redox status and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Similar structure but with different functional groups.
1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene): Contains fluorine atoms instead of selenium.
1,1’-Disulfanediylbis(N,N,N-trimethyl-2-propanaminium): Contains nitrogen atoms and different functional groups
Uniqueness: 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene is unique due to the presence of both sulfur and selenium atoms in its structure. This dual presence imparts distinct redox properties and reactivity, making it valuable in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
593247-98-4 |
|---|---|
Molekularformel |
C14H14S2Se2 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
(benzylselanyldisulfanyl)selanylmethylbenzene |
InChI |
InChI=1S/C14H14S2Se2/c1-3-7-13(8-4-1)11-17-15-16-18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
QNPWBSBMVJPPQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Se]SS[Se]CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


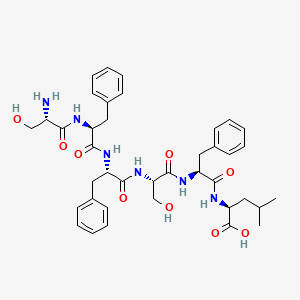
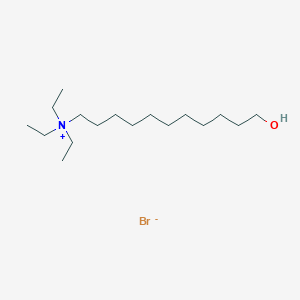
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
